阿奇霉素 N-乙基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .

Synthesis Analysis

While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .

Molecular Structure Analysis

Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .

Chemical Reactions Analysis

Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .

Physical And Chemical Properties Analysis

Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .

科学研究应用

细菌性皮肤感染的治疗

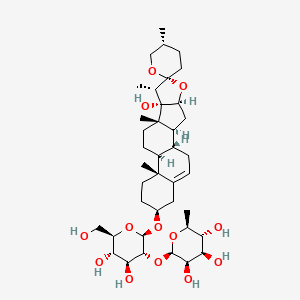

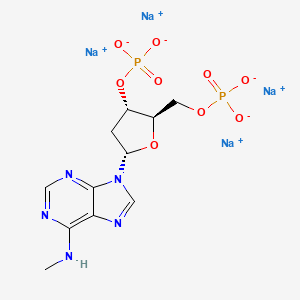

最近的研究探索了将阿奇霉素纳入微乳液等纳米系统,用于皮肤感染的局部治疗 {svg_1}。这些制剂旨在提高药物在皮肤中的保留率,并对抗耐药菌株,例如耐甲氧西林金黄色葡萄球菌 (MRSA)。阿奇霉素 N-乙基可能通过提供更好的溶解度或皮肤渗透特性来增强这些制剂。

纳米载体系统

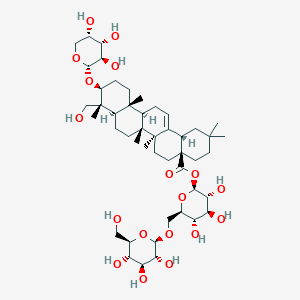

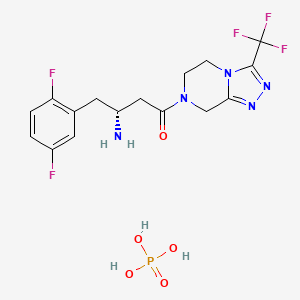

阿奇霉素负载的纳米载体系统的开发,如纳米乳液和微乳液,是一个很有前景的研究领域 {svg_2}。这些系统可以增强阿奇霉素的递送和疗效,并扩展到阿奇霉素 N-乙基,可以对其在这些先进药物递送系统中的适用性进行研究。

作用机制

Target of Action

Azithromycin, a macrolide antibiotic, primarily targets the bacterial 50S ribosomal subunit . This subunit is a part of the bacterial ribosome, which is responsible for protein synthesis. Azithromycin binds to the 23S rRNA of the 50S ribosomal subunit .

Mode of Action

Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding blocks the exit of nascent polypeptides, thereby inhibiting protein synthesis and preventing the bacteria from replicating .

Biochemical Pathways

Azithromycin affects various biochemical pathways. It inhibits bacterial protein synthesis, which is a crucial process for bacterial replication . Additionally, azithromycin has been found to disrupt T-cell functions through inhibition of energy metabolism in immune cells . This disruption can dampen the antitumor immune response .

Pharmacokinetics

Azithromycin is primarily excreted via biliary excretion as unchanged drug, which is a major route of elimination . The pharmacokinetics of azithromycin have been found to be similar to those of Zithromax® after oral administration of a single 250-mg dose in healthy Chinese subjects . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) were found to be bioequivalent under both fasting and fed conditions .

Result of Action

The action of azithromycin results in the inhibition of bacterial growth by interfering with their protein synthesis . This leads to the death of the bacteria, thereby treating the infection. Azithromycin can also dampen the antitumor immune response by disrupting t-cell functions .

Action Environment

Environmental factors can influence the action of azithromycin. For instance, changes in pH can significantly affect the potency of azithromycin . The MIC for Staphylococcus aureus strains ranged from 50 µg/ml at pH 6 to ≤ 0.025 µg/ml at pH 8 . Additionally, exposure to sunlight, refrigerated conditions, and higher temperatures can affect the stability of azithromycin in a reconstituted oral suspension .

属性

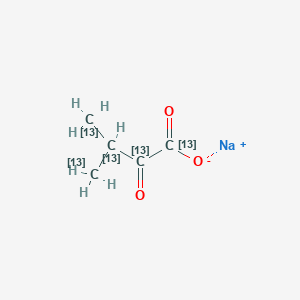

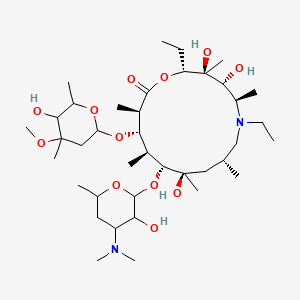

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWHWVRHQDUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。